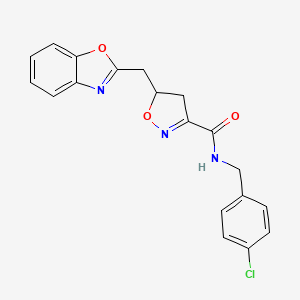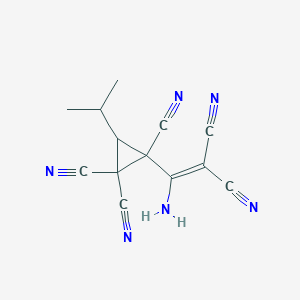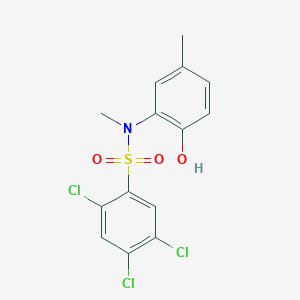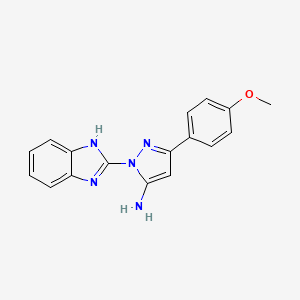
5-(1,3-Benzoxazol-2-ylmethyl)-N-(4-chlorobenzyl)-4,5-dihydro-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-Benzoxazol-2-ylmethyl)-N-(4-chlorobenzyl)-4,5-dihydro-3-isoxazolecarboxamide is a complex organic compound that features a benzoxazole ring, a chlorobenzyl group, and an isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzoxazol-2-ylmethyl)-N-(4-chlorobenzyl)-4,5-dihydro-3-isoxazolecarboxamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Chlorobenzyl Group: This step involves the alkylation of the benzoxazole derivative with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Isoxazole Ring: The final step involves the cyclization of an appropriate precursor, such as a β-keto ester, with hydroxylamine under basic conditions to form the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole and isoxazole rings.
Reduction: Reduction reactions can occur at the carbonyl group of the isoxazole ring.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, 5-(1,3-Benzoxazol-2-ylmethyl)-N-(4-chlorobenzyl)-4,5-dihydro-3-isoxazolecarboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest that it could interact with various biological targets, making it a candidate for further investigation in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure allows for the design of materials with tailored functionalities.
作用機序
The mechanism of action of 5-(1,3-Benzoxazol-2-ylmethyl)-N-(4-chlorobenzyl)-4,5-dihydro-3-isoxazolecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 5-(1,3-Benzoxazol-2-ylmethyl)-N-(4-methylbenzyl)-4,5-dihydro-3-isoxazolecarboxamide
- 5-(1,3-Benzoxazol-2-ylmethyl)-N-(4-fluorobenzyl)-4,5-dihydro-3-isoxazolecarboxamide
- 5-(1,3-Benzoxazol-2-ylmethyl)-N-(4-bromobenzyl)-4,5-dihydro-3-isoxazolecarboxamide
Uniqueness
The uniqueness of 5-(1,3-Benzoxazol-2-ylmethyl)-N-(4-chlorobenzyl)-4,5-dihydro-3-isoxazolecarboxamide lies in its specific combination of functional groups. The presence of the chlorobenzyl group, in particular, can influence its reactivity and interactions with biological targets, distinguishing it from similar compounds with different substituents.
特性
分子式 |
C19H16ClN3O3 |
|---|---|
分子量 |
369.8 g/mol |
IUPAC名 |
5-(1,3-benzoxazol-2-ylmethyl)-N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H16ClN3O3/c20-13-7-5-12(6-8-13)11-21-19(24)16-9-14(26-23-16)10-18-22-15-3-1-2-4-17(15)25-18/h1-8,14H,9-11H2,(H,21,24) |
InChIキー |
LESHXOWGZQDHMH-UHFFFAOYSA-N |
正規SMILES |
C1C(ON=C1C(=O)NCC2=CC=C(C=C2)Cl)CC3=NC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole, 3-[(4-pyridinylmethyl)thio]-](/img/structure/B14943035.png)

![3-(3-Fluorophenyl)-6-{[1,2,3,4]tetrazolo[1,5-a]pyridin-8-yl}-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943045.png)

![1-(4-Fluorophenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B14943057.png)
![6-(4-hydroxy-3-methoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B14943067.png)
![3-(4-bromophenyl)-5-(3-methoxypropyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14943076.png)

![methyl 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B14943086.png)
![4-[3-(2,4-dichlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate](/img/structure/B14943097.png)
![4-(3,4-difluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14943098.png)
![2,3,3,7,8,8-Hexamethyl-3,8-dihydropyrrolo[2,3-e]indole](/img/structure/B14943111.png)
![N-(3-chloro-4-fluorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B14943130.png)
![1-(4-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide](/img/structure/B14943134.png)
